molecular formula C8H12N2 B2760915 (2,4-Dimethylpyridin-3-YL)methanamine CAS No. 588729-46-8

(2,4-Dimethylpyridin-3-YL)methanamine

Cat. No. B2760915
CAS RN: 588729-46-8
M. Wt: 136.198
InChI Key: DMQOEKFRLIOZDU-UHFFFAOYSA-N
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Description

(2,4-Dimethylpyridin-3-YL)methanamine, also known as DMPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DMPA is a pyridine derivative that has been synthesized using several methods, including the Mannich reaction and reductive amination.

Scientific Research Applications

Synthesis and Characterization of Novel Compounds

  • A novel 1,3-Dithiolane Compound, N, N-dimethyl [(E)-(2-nitromethylene-1, 3-dithiolan-4-yl)] methanamine, was synthesized through a condensation reaction, showcasing the utility of related compounds in the synthesis of novel organic molecules with potential applications in materials science and pharmaceuticals (Zhai Zhi-we, 2014).

Catalysis and Chemical Reactions

  • Diiron(III) complexes of tridentate 3N ligands, including derivatives of pyridin-ylmethyl)amine, have been studied as functional models for methane monooxygenases, demonstrating the role of such complexes in the selective hydroxylation of alkanes. This highlights the application of related compounds in catalysis and the development of environmentally friendly oxidation processes (M. Sankaralingam & M. Palaniandavar, 2014).

Anticancer Activity

  • Palladium(II) and Platinum(II) complexes based on Schiff base ligands, including R-(pyridin-2-yl)methanamine, have been characterized and their anticancer activity investigated. These complexes demonstrate strong DNA-binding affinity and selective toxicity towards cancerous cell lines, underscoring their potential in the development of new anticancer drugs (S. Mbugua et al., 2020).

Photochemistry and Photocatalysis

  • Studies on the photochemical processes in atom transfer radical polymerization (ATRP) involving compounds related to (2,4-Dimethylpyridin-3-yl)methanamine show that these processes play a negligible role under certain conditions, providing insights into the mechanistic aspects of ATRP and the role of light in polymerization reactions (Thomas G Ribelli et al., 2014).

properties

IUPAC Name

(2,4-dimethylpyridin-3-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-6-3-4-10-7(2)8(6)5-9/h3-4H,5,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMQOEKFRLIOZDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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